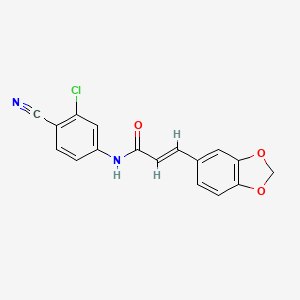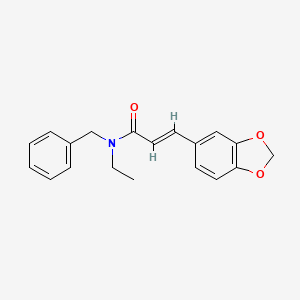![molecular formula C20H20ClN5O2 B11017386 (2R)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-phenyl-2-(1H-tetrazol-1-yl)ethanone](/img/structure/B11017386.png)
(2R)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-phenyl-2-(1H-tetrazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINO]-2-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHAN-1-ONE is a complex organic compound with a unique structure that includes a chlorophenyl group, a hydroxypiperidino group, a phenyl group, and a tetraazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINO]-2-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHAN-1-ONE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Hydroxypiperidino Intermediate: This step involves the reaction of 4-chlorophenylpiperidine with a suitable hydroxylating agent under controlled conditions to form the hydroxypiperidino intermediate.
Formation of the Tetraazolyl Intermediate: This step involves the reaction of phenylacetonitrile with sodium azide under acidic conditions to form the tetraazolyl intermediate.
Coupling Reaction: The final step involves the coupling of the hydroxypiperidino intermediate with the tetraazolyl intermediate in the presence of a suitable coupling agent, such as a carbodiimide, to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINO]-2-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHAN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
(2R)-1-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINO]-2-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHAN-1-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and antipsychotic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-1-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINO]-2-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of certain enzymes or as an agonist or antagonist of specific receptors. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(2R)-1-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINO]-2-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHAN-1-ONE: shares structural similarities with other compounds that contain chlorophenyl, hydroxypiperidino, phenyl, and tetraazolyl groups.
Examples: Compounds such as (2R)-1-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINO]-2-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHAN-1-ONE derivatives, which may have different substituents on the phenyl or tetraazolyl groups.
Uniqueness
Structural Uniqueness: The combination of chlorophenyl, hydroxypiperidino, phenyl, and tetraazolyl groups in a single molecule provides unique chemical and biological properties.
Functional Uniqueness: The compound’s ability to undergo various chemical reactions and its potential therapeutic effects make it distinct from other similar compounds.
Properties
Molecular Formula |
C20H20ClN5O2 |
|---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
(2R)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-phenyl-2-(tetrazol-1-yl)ethanone |
InChI |
InChI=1S/C20H20ClN5O2/c21-17-8-6-16(7-9-17)20(28)10-12-25(13-11-20)19(27)18(26-14-22-23-24-26)15-4-2-1-3-5-15/h1-9,14,18,28H,10-13H2/t18-/m1/s1 |
InChI Key |
DABZOTSUBCMXID-GOSISDBHSA-N |
Isomeric SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)[C@@H](C3=CC=CC=C3)N4C=NN=N4 |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C(C3=CC=CC=C3)N4C=NN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-Chlorophenyl)-4-[2-methoxy-4-(methylsulfanyl)benzoyl]piperazine](/img/structure/B11017317.png)




![N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-[1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B11017350.png)

![N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B11017356.png)
![Methyl 3-nitro-5-({2-[(4-nitrophenyl)carbonyl]hydrazinyl}carbonyl)benzoate](/img/structure/B11017364.png)

![2-methyl-3-nitro-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B11017397.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylbutanamide](/img/structure/B11017398.png)
![N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-2-carboxamide](/img/structure/B11017400.png)
